rac-cis-Ambroxol-d5
Overview
Description
rac-cis-Ambroxol-d5: is a deuterated form of rac-cis-Ambroxol, a compound known for its mucolytic properties. The molecular formula of this compound is C13H13D5Br2N2O, and it has a molecular weight of 383.13 . This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of rac-cis-Ambroxol-d5 is typically carried out by specialized chemical manufacturers who have the capability to handle deuterated compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-cis-Ambroxol-d5 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
rac-cis-Ambroxol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: Used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolomics: Used to study metabolic pathways and their alterations in various diseases.
Isotope Labeling: Used in mass spectrometry for accurate quantification and identification of compounds.
Mechanism of Action
The mechanism of action of rac-cis-Ambroxol-d5 is similar to that of rac-cis-Ambroxol. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall, improves its transport, and provides protection against infection and irritating agents . Additionally, it has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral properties .
Comparison with Similar Compounds
rac-cis-Ambroxol-d5 is unique due to its deuterated nature, which makes it particularly useful in research applications. Similar compounds include:
rac-cis-Ambroxol: The non-deuterated form of the compound.
rac-trans-Ambroxol-d5: Another deuterated form with a different stereochemistry.
2-Amino-3,5-dibromo-benzenemethanol: A related compound used in similar research applications.
These compounds share similar chemical properties but differ in their isotopic composition and stereochemistry, which can influence their behavior in biological systems.
Properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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